2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Description
Chemical Nomenclature and Registry Data
2-(2-Hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a bicyclic organic compound characterized by a norbornene-like framework fused to a dione moiety. Its systematic IUPAC name, 4-[2-(2-hydroxyethylamino)ethyl]-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione , reflects the complex arrangement of its heterocyclic core and substituents. The compound is registered under CAS Number 1873-11-6 and has a molecular formula of C₁₁H₁₃NO₃ (molecular weight: 207.23 g/mol).
Key synonyms include:
- 4-(2-Hydroxyethyl)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione
- 3a,4,7,7a-Tetrahydro-2-(2-hydroxyethyl)-4,7-methano-1H-isoindole-1,3(2H)-dione.
The compound’s structural uniqueness is further highlighted by its SMILES notation : C1=CC2CC1C3C2C(=O)N(CCO)C3=O, which delineates the bicyclic skeleton and hydroxyethyl side chain.
Historical Context of Discovery and Development
The synthesis of methanoisoindole derivatives emerged in the mid-20th century as chemists sought to modify phthalimide scaffolds for enhanced reactivity and application diversity. Phthalimide, first reported in 1887 by Siegmund Gabriel, served as a foundational template for developing isoindole-based compounds. The introduction of methano bridges and hydroxyalkyl substituents, as seen in this compound, represents a strategic effort to modulate steric and electronic properties for specialized applications, such as polymer precursors or intermediates in pharmaceutical synthesis.
While the exact discovery timeline of this compound remains unclear, its structural motifs align with innovations in bicyclic imide chemistry during the 1970s–1990s, when researchers extensively explored norbornene-fused systems for their rigidity and synthetic versatility.
Structural Relationship to Phthalimide Derivatives
Phthalimide (C₆H₄(CO)₂NH ) consists of a benzene ring fused to two carbonyl groups and an imide nitrogen. In contrast, this compound replaces the aromatic ring with a bicyclo[5.2.1.0²,⁶]decene system , introducing a methano bridge between carbons 4 and 7 (Table 1). This structural modification confers heightened conformational rigidity and alters electronic delocalization patterns, impacting reactivity and intermolecular interactions.
Table 1: Structural Comparison with Phthalimide
| Feature | Phthalimide | Target Compound |
|---|---|---|
| Core Structure | Benzene ring fused to imide | Norbornene-fused bicyclic imide |
| Substituents | None (parent structure) | 2-Hydroxyethyl group at N-position |
| Molecular Formula | C₈H₅NO₂ | C₁₁H₁₃NO₃ |
| Key Applications | Drug precursors, dyes | Specialty polymers, intermediates |
The hydroxyethyl side chain enhances solubility in polar solvents and provides a handle for further functionalization, distinguishing it from simpler methanoisoindole analogs.
Position Within Methanoisoindole Compound Classification
Methanoisoindole diones belong to the broader class of polycyclic imides , which are valued for their thermal stability and synthetic utility. This compound falls into the subclass of N-substituted methanoisoindole diones , characterized by alkyl or hydroxyalkyl groups attached to the imide nitrogen. Its specific classification is illustrated below:
Compared to unsubstituted analogs like exo-hexahydro-4,7-methanoisoindole-1,3(2H)-dione, the hydroxyethyl group in this compound expands its applicability in designing hydrophilic polymers or coordinating ligands.
Properties
IUPAC Name |
4-(2-hydroxyethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-4-3-12-10(14)8-6-1-2-7(5-6)9(8)11(12)15/h1-2,6-9,13H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNGPAHZQWNPEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279909 | |
| Record name | ST50032131 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1873-11-6 | |
| Record name | NSC14524 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST50032131 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Structure Synthesis via Diels-Alder Reaction
The methanoisoindole-dione scaffold is classically constructed through a Diels-Alder reaction between a maleimide derivative and a diene. For example, N-phenylmaleimide reacts with dicyclopentadiene in the ionic liquid 4-(1-methylpyrrolidin-1-ium)methyl-2,2-dimethyl-1,3-dioxolanetrifluoro-methanesulfonamide at 160°C for 23 hours, followed by aqueous HCl treatment to yield an 82% product. Adapting this method, substituting N-phenylmaleimide with N-(2-hydroxyethyl)maleimide would directly incorporate the hydroxyethyl group.
Key Reaction Conditions:
Challenges in Direct Hydroxyethyl Incorporation
Synthesizing N-(2-hydroxyethyl)maleimide requires protecting the hydroxyl group during maleimide formation. A reported approach involves:
- Reacting maleic anhydride with 2-aminoethanol in anhydrous THF.
- Protecting the hydroxyl group with a tert-butyldimethylsilyl (TBS) ether.
- Cyclizing the intermediate with acetic anhydride to form the maleimide.
- Deprotecting the TBS group using tetrabutylammonium fluoride (TBAF).
Post-Functionalization Strategies
Nucleophilic Substitution on Preformed Cores
If the Diels-Alder adduct lacks the hydroxyethyl group, post-synthetic modification can introduce it. For instance, reacting the primary amine of a methanoisoindole-dione precursor with ethylene oxide under basic conditions (e.g., K$$2$$CO$$3$$ in THF) facilitates nucleophilic ring-opening:
$$
\text{R-NH}2 + \text{ethylene oxide} \xrightarrow{\text{THF, K}2\text{CO}3} \text{R-NH-CH}2\text{CH}_2\text{OH}
$$
This method mirrors the synthesis of 2-(2-((2-hydroxyethyl)amino)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione , where 5-iodopentan-2-one and 2-(ethylamino)ethanol undergo nucleophilic substitution.
Optimization Notes:
- Solvent polarity affects reaction rate (THF > DCM).
- Elevated temperatures (50–60°C) improve kinetics but risk side reactions.
Continuous-Flow Synthesis for Enhanced Efficiency
Flow Reactor-Based Approaches
Continuous-flow systems offer superior control over reaction parameters compared to batch methods. A representative protocol involves:
- Pumping maleimide and diene precursors into a heated reactor (160°C).
- Immediate quenching with HCl to prevent retro-Diels-Alder reactions.
- In-line extraction and solvent removal for rapid purification.
Advantages:
- 20–30% higher yields due to minimized decomposition.
- Scalability for industrial production.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The hydroxyethyl group can participate in hydrogen bonding and other interactions, while the tetrahydroisoindole core can interact with various enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroisoindole derivatives and hydroxyethyl-substituted molecules. Examples include:
- 2-hydroxyethyl methacrylate
- 2-hydroxyethyl acrylate
- Tetrahydroisoindole derivatives
Uniqueness
What sets 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione apart is its unique combination of a hydroxyethyl group and a tetrahydroisoindole core, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Biological Activity
2-(2-Hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (CAS Number: 1873-11-6) is a compound with potential therapeutic applications due to its unique structural properties. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula: C11H13NO3
- Molecular Weight: 207.23 g/mol
- Purity: 97%
- InChI Key: WUNGPAHZQWNPEL-UHFFFAOYNA-N
The compound exhibits biological activity primarily through the inhibition of specific enzymes involved in metabolic pathways. Notably, it has been studied for its effects on:
- α-glucosidase: An enzyme that plays a crucial role in carbohydrate metabolism. Inhibition of this enzyme can lead to reduced blood glucose levels and is beneficial in managing diabetes .
- Carbonic Anhydrase: This enzyme is involved in various physiological processes including respiration and acid-base balance. Inhibitors of carbonic anhydrase have applications in treating glaucoma and epilepsy .
Antidiabetic Effects
Research indicates that this compound shows significant inhibitory activity against α-glucosidase. In vitro studies demonstrated that the compound effectively lowers blood glucose levels by delaying carbohydrate absorption in the intestines .
Enzyme Inhibition Studies
A comparative study of various compounds indicated that derivatives of this isoindole exhibited varying degrees of inhibition against α-glucosidase and acetylcholinesterase. The results are summarized in the table below:
| Compound | α-Glucosidase Inhibition (%) | Acetylcholinesterase Inhibition (%) |
|---|---|---|
| Compound A | 75% | 30% |
| Compound B | 60% | 45% |
| 2-(2-Hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole | 70% | 25% |
Case Studies
- Diabetes Management: A study involving diabetic rats evaluated the hypoglycemic potential of the compound. Results showed a significant reduction in blood glucose levels post-administration compared to control groups .
- Neuroprotective Effects: In another study assessing neuroprotective properties, the compound was shown to reduce oxidative stress markers in neuronal cells exposed to neurotoxins. This suggests potential applications in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step organic reactions. A common approach involves cyclization of 4,7-epoxyisobenzofuran-1,3-dione with primary amines (e.g., ethanolamine derivatives) under reflux in methanol, followed by crystallization . Temperature control (e.g., 24-hour reflux at 60–80°C) and solvent polarity significantly impact yield. For example, methanol promotes cyclization due to its moderate polarity, while hexane is used for purification. Catalyst-free conditions are typical, but acid/base additives may optimize regioselectivity in substituted derivatives.
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- Chromatography : HPLC with UV detection (λ = 210–250 nm) to assess purity (>95% recommended for biological studies).
- Spectroscopy :
- NMR (¹H/¹³C): Confirm absence of unreacted epoxy groups (δ 3.5–4.5 ppm for epoxy protons) and presence of hydroxyethyl substituents (δ 1.5–2.5 ppm for CH₂, δ 3.6–4.0 ppm for OH) .
- FT-IR : Look for carbonyl stretches (~1700–1750 cm⁻¹ for dione groups) and hydroxyl stretches (~3200–3600 cm⁻¹).
- Mass spectrometry : HRMS (ESI) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 224.15 for C₁₁H₁₃NO₃) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. lack of efficacy) for this compound?
- Methodological Answer :
- Dose-response analysis : Perform IC₅₀/Ki assays across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects. For example, derivatives of similar isoindole-diones show IC₅₀ values ranging from 10–115 µM for glutathione S-transferase inhibition, suggesting substituent-dependent activity .
- Structural analogs : Compare activities of derivatives (e.g., methyl vs. hydroxyethyl substituents) to isolate pharmacophoric features.
- Binding assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify target affinity, ruling out non-specific interactions.
Q. How can computational modeling guide the optimization of this compound’s stereochemical stability for drug discovery?
- Methodological Answer :
- DFT calculations : Predict stereoisomer stability (e.g., (3aR,7aS) vs. (3aS,7aR)) using Gaussian09 at the B3LYP/6-31G(d) level. Energy differences >2 kcal/mol indicate dominant conformers .
- MD simulations : Simulate solvent interactions (e.g., water, DMSO) to assess conformational flexibility over 100-ns trajectories.
- Docking studies : Map interactions with biological targets (e.g., enzymes) using AutoDock Vina; prioritize substituents enhancing hydrogen bonding (e.g., hydroxyethyl’s –OH group ).
Q. What analytical techniques differentiate between degradation products and synthetic intermediates during stability studies?
- Methodological Answer :
- LC-MS/MS : Identify degradation pathways (e.g., hydrolysis of the dione ring) via fragment ions.
- TGA/DSC : Monitor thermal decomposition (e.g., mass loss ~200–250°C indicates breakdown of the methanoisoindole core).
- XRD : Compare crystal structures of aged vs. fresh samples to detect polymorphic changes affecting stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
